2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1780374-27-7
VCID: VC3087897
InChI: InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3
SMILES: COC1=CC=CC2=C1OCCN(C2)C(=O)CN
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

CAS No.: 1780374-27-7

Cat. No.: VC3087897

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one - 1780374-27-7

Specification

CAS No. 1780374-27-7
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 2-amino-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Standard InChI InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3
Standard InChI Key KTRFVMRDWTWTES-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OCCN(C2)C(=O)CN
Canonical SMILES COC1=CC=CC2=C1OCCN(C2)C(=O)CN

Introduction

Comparative Analysis with Related Compounds

Functional Group Significance

The aminoethanone functional group in 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one is particularly noteworthy. Similar functionality can be observed in 1-(10-methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone (PubChem CID: 10264838), which contains a methoxy group and an acetyl (ethanone) moiety . The presence of these groups typically confers hydrogen bond acceptor capabilities and influences the compound's solubility and receptor-binding characteristics.

Structure-Property Relationships

Physicochemical Properties

Based on structural analysis and comparison with related compounds, we can estimate several key physicochemical properties of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one. These properties are crucial for understanding its potential biological behavior and are summarized in Table 1.

Table 1: Estimated Physicochemical Properties of 2-Amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one

PropertyEstimated ValueBasis for Estimation
Molecular Weight~260-280 g/molDerived from structural formula
Hydrogen Bond Acceptors5Oxygen and nitrogen atoms
Hydrogen Bond Donors1-2NH₂ group
cLogP1.5-2.5Based on similar benzoxazepines
Topological Polar Surface Area~70-90 ŲCalculated from functional groups
Rotatable Bonds3-4Structural analysis

Comparison with Related Heterocyclic Compounds

The structural features of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one can be compared with those of related compounds to understand its potential pharmacological profile. Table 2 presents a comparative analysis with structurally similar compounds.

Table 2: Structural Comparison with Related Heterocyclic Compounds

CompoundCore StructureKey SubstituentsMolecular Weight
2-Amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-oneBenzoxazepine9-methoxy, amino-ethanone~260-280 g/mol
9-Methoxy-1,2,3,4-tetrahydrobenzothiopheno[3,2-e] diazepin-5-oneBenzothiopheno-diazepine9-methoxy, ketone248.30 g/mol
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanoneDibenzazepine10-methoxy, ethanone265.31 g/mol
Complex benzodiazepin derivativesBenzodiazepineVarious, including amino and methoxy groups537.5-549.6 g/mol

Chemical Synthesis and Reactivity

Chemical Reactivity Profile

The reactivity of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one is influenced by its functional groups. The primary amine is likely nucleophilic and capable of participating in various reactions, while the carbonyl group provides an electrophilic center. The methoxy group may influence electronic distribution within the aromatic system, affecting reactivity patterns. These characteristics make the compound potentially versatile in chemical transformations.

Analytical Characterization

Spectroscopic Properties

Based on structural features, 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one would likely exhibit characteristic spectroscopic properties. Table 3 presents predicted spectroscopic features.

Table 3: Predicted Spectroscopic Properties

Analytical TechniqueExpected Characteristics
¹H NMRSignals for aromatic protons (6.5-8.0 ppm), methoxy group (~3.8 ppm), amino protons (~1.5-2.5 ppm), and aliphatic protons of the oxazepine ring (1.5-4.0 ppm)
¹³C NMRCarbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons (25-60 ppm)
IRN-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to molecular weight, fragmentation patterns including loss of amino group, methoxy group, and cleavage at the oxazepine ring

Identification Methods

For identification and characterization of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one, multiple analytical techniques would typically be employed. HPLC-MS/MS would allow for both separation and structural confirmation, while X-ray crystallography could provide definitive structural information if suitable crystals could be obtained. Similar approaches have been used for related compounds described in the literature .

Research Gaps and Future Directions

Current Limitations

The available literature appears to have limited specific information on 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one, presenting several research gaps:

  • Lack of comprehensive physicochemical characterization

  • Limited data on biological activity profiles

  • Absence of detailed synthetic routes

  • Insufficient structure-activity relationship studies

  • Minimal information on potential therapeutic applications

Recommended Research Avenues

To address these limitations, several research directions merit attention:

  • Comprehensive synthetic studies to develop efficient routes to the compound

  • Detailed structural characterization using advanced analytical techniques

  • Pharmacological screening to identify potential biological activities

  • Computational studies to predict target interactions and ADME properties

  • Structure-activity relationship studies through synthesis of analogues with variations in the methoxy position and aminoethanone moiety

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